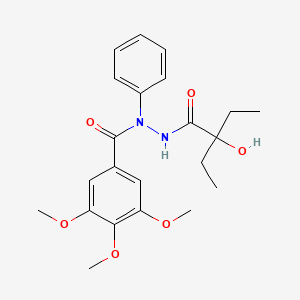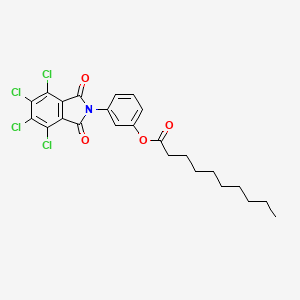
N'-(2-ethyl-2-hydroxybutanoyl)-3,4,5-trimethoxy-N-phenylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-ethyl-2-hydroxybutanoyl)-3,4,5-trimethoxy-N-phenylbenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazide group, a phenyl ring, and multiple methoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethyl-2-hydroxybutanoyl)-3,4,5-trimethoxy-N-phenylbenzohydrazide typically involves multiple steps. One common approach is to start with the preparation of 2-ethyl-2-hydroxybutanoic acid, which can be synthesized through the oxidation of 2-ethyl-2-hydroxybutanal . This intermediate is then reacted with 3,4,5-trimethoxybenzohydrazide under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethyl-2-hydroxybutanoyl)-3,4,5-trimethoxy-N-phenylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N’-(2-ethyl-2-hydroxybutanoyl)-3,4,5-trimethoxy-N-phenylbenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-ethyl-2-hydroxybutanoyl)-3,4,5-trimethoxy-N-phenylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide
- 2-ethyl-2-hydroxybutanoic acid
- 3-ethyl-2-hydroxy-4-methylhex-3-en-5-ynoic acid
Uniqueness
N’-(2-ethyl-2-hydroxybutanoyl)-3,4,5-trimethoxy-N-phenylbenzohydrazide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H28N2O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N'-(2-ethyl-2-hydroxybutanoyl)-3,4,5-trimethoxy-N-phenylbenzohydrazide |
InChI |
InChI=1S/C22H28N2O6/c1-6-22(27,7-2)21(26)23-24(16-11-9-8-10-12-16)20(25)15-13-17(28-3)19(30-5)18(14-15)29-4/h8-14,27H,6-7H2,1-5H3,(H,23,26) |
InChI Key |
SOKKMXRTAZTWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12477507.png)
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide](/img/structure/B12477510.png)
![4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477514.png)
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12477519.png)
![N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12477521.png)
![2-ethoxy-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B12477533.png)
![4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide](/img/structure/B12477535.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B12477538.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12477540.png)

![1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid](/img/structure/B12477553.png)
![[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine](/img/structure/B12477566.png)
![2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477578.png)
